Acetamide, N,N'-(azodi-4,1-phenylene)bis-

Description

Overview of Azo Compounds and Their Significance in Organic Chemistry

Azo compounds are organic molecules characterized by the presence of a diazenyl functional group (R−N=N−R′), where R and R′ can be alkyl or aryl groups. wikipedia.org This azo group, with its -N=N- double bond, is the chromophore that imparts vibrant colors to many of these compounds, leading to their extensive use as dyes and pigments in various industries, including textiles and food. wikipedia.orgvedantu.comnewworldencyclopedia.org The stability of azo compounds is generally enhanced when the azo group is connected to two aryl groups, a feature present in N,N'-(azodi-4,1-phenylene)bis-acetamide. newworldencyclopedia.org

The synthesis of aromatic azo compounds is often achieved through a process called azo coupling. This reaction involves an electrophilic substitution where an aryl diazonium cation reacts with another aromatic ring, particularly one activated with electron-donating groups. wikipedia.org Due to the typical instability of diazonium salts at room temperature, these coupling reactions are usually performed at low temperatures, around 0 °C. wikipedia.org Beyond their coloring properties, some azo compounds serve as acid-base indicators, such as methyl orange, due to the distinct colors of their acidic and salt forms. wikipedia.orgnewworldencyclopedia.org

Importance of Bis-Amide Architectures in Chemical Synthesis and Advanced Materials

The bis-amide framework, characterized by the presence of two amide groups within a single molecule, is a significant structural motif in both chemical synthesis and the development of advanced materials. This architecture provides a scaffold for creating complex molecules with specific functionalities and three-dimensional arrangements. In medicinal chemistry, for instance, bis-amide derivatives of malonic acid have been synthesized as potential HIV-1 integrase inhibitors. nih.gov The amide linkages in these structures are crucial for their biological activity, allowing for specific interactions with biological targets. nih.gov

Furthermore, bis-amide structures are integral to the development of novel materials. For example, bis(amide) f-block complexes have been investigated for their potential as high-temperature single-molecule magnets (SMMs). rsc.org The specific geometry and electronic properties conferred by the bis-amide ligation are key to achieving desired magnetic properties. rsc.orgacs.org The synthesis of various bis-amide complexes, often involving reactions with metal centers, highlights the versatility of this structural unit in coordination chemistry and materials science. researchgate.netox.ac.uk

Specific Context of N,N'-(azodi-4,1-phenylene)bis-acetamide within Azo-Functionalized Molecules

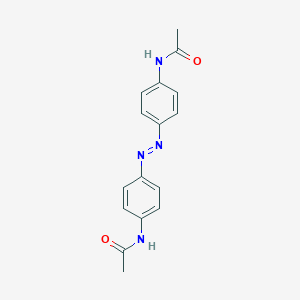

N,N'-(azodi-4,1-phenylene)bis-acetamide, with the chemical formula C16H16N2O4, combines the characteristic azo linkage with a bis-amide architecture. guidechem.com This integration of functional groups suggests potential applications that draw from the properties of both moieties. The azobenzene (B91143) core provides photoresponsive behavior, while the terminal acetamide (B32628) groups can engage in hydrogen bonding and offer sites for further chemical modification.

A search for this specific compound reveals its identity and basic chemical details. epa.govepa.gov A related iodo-derivative, Acetamide, N,N'-(azodi-4,1-phenylene)bis[2-iodo-, has also been documented, indicating that the core structure can be functionalized to introduce different properties. guidechem.com The synthesis of similar structures, such as N,N'-(1,4-Phenylene)bis(acetoacetamide), involves the reaction of a diamine with an appropriate acetylating agent, suggesting a potential synthetic route for the title compound. guidechem.comchemicalbook.com

Historical Development and Evolution of Research on Related Phenylenediamine Derivatives

Research into phenylenediamine derivatives has a rich history, driven by their utility as precursors and building blocks in a wide array of chemical applications. Substituted p-phenylenediamines (PPDs) have been extensively used as antioxidants, particularly in the rubber industry. nih.gov However, recent studies have highlighted the environmental persistence and potential toxicity of PPDs and their oxidation products, known as PPD-quinones (PPD-Qs). nih.gov This has spurred further investigation into their environmental fate and the development of greener alternatives. nih.gov

The synthesis of various phenylenediamine derivatives has been a continuous area of research. For example, methods have been developed for the synthesis of p-phenylenediamine (B122844) derivatives bearing electron-acceptor units like benzothiadiazole or quinoxaline. acs.org These studies often focus on tuning the electronic properties of the molecules for applications in materials science, such as in π-conjugated polymers with controlled band gaps. acs.org The synthesis of Schiff bases from o-phenylenediamine (B120857) derivatives has also been explored for their potential biological and industrial applications. tandfonline.com This ongoing research into the synthesis and properties of phenylenediamine derivatives provides a foundation for understanding and developing new molecules like N,N'-(azodi-4,1-phenylene)bis-acetamide.

Current Research Trends and Future Prospects for Azodi-Phenylene Systems

Current research on azodi-phenylene systems is multifaceted, exploring their potential in areas ranging from materials science to biological applications. The photochromic properties of azobenzene-containing molecules continue to be a major focus, with researchers designing and synthesizing novel compounds for applications in optical switching, data storage, and light-responsive materials.

The ability to functionalize the phenyl rings allows for the fine-tuning of the molecule's properties. For instance, the introduction of different substituents can alter the absorption spectra, switching kinetics, and self-assembly behavior of azodi-phenylene systems. The bis-amide groups in N,N'-(azodi-4,1-phenylene)bis-acetamide offer handles for creating supramolecular structures through hydrogen bonding, leading to the formation of gels, liquid crystals, or other organized assemblies.

Future prospects for these systems are promising. The development of more sophisticated molecular designs could lead to materials with enhanced performance characteristics. For example, incorporating azodi-phenylene units into polymer backbones could result in photo-responsive polymers with applications in actuators, sensors, and drug delivery systems. Furthermore, the exploration of the biological activity of such compounds, inspired by the diverse bioactivities of other amide-containing molecules, could open up new avenues in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(4-acetamidophenyl)diazenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11(21)17-13-3-7-15(8-4-13)19-20-16-9-5-14(6-10-16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFZFBSUNFGETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065890 | |

| Record name | Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15446-39-6 | |

| Record name | N,N′-(1,2-Diazenediyldi-4,1-phenylene)bis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15446-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Azodiacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(azodi-4,1-phenylene)bisacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of N,n Azodi 4,1 Phenylene Bis Acetamide

Vibrational Spectroscopy Applications: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the molecular structure of a compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of the molecule can be determined.

Identification of Characteristic Azo (-N=N-) and Amide (-C(=O)NH-) Stretching Frequencies

The FT-IR spectrum of N,N'-(azodi-4,1-phenylene)bis-acetamide is expected to exhibit distinct absorption bands corresponding to its key functional groups. The azo group (-N=N-) stretching vibration is typically weak in intensity and appears in the region of 1400-1450 cm⁻¹. This is due to the non-polar nature of the N=N bond in symmetrically substituted azo compounds.

The amide group gives rise to several characteristic absorption bands. The most prominent is the amide I band, which is primarily due to the C=O stretching vibration and is expected to appear in the range of 1660-1690 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is anticipated to be observed between 1510 cm⁻¹ and 1570 cm⁻¹. Furthermore, the N-H stretching vibration of the secondary amide is expected to produce a band in the region of 3250-3350 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (-NH) | N-H Stretch | 3250 - 3350 |

| Amide (-C=O) | C=O Stretch (Amide I) | 1660 - 1690 |

| Amide (-NH, -CN) | N-H Bend & C-N Stretch (Amide II) | 1510 - 1570 |

| Azo (-N=N-) | N=N Stretch | 1400 - 1450 |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

Analysis of Aromatic Ring Vibrations and Substituent Effects

The presence of the para-substituted phenylene rings will give rise to characteristic aromatic C-H and C=C stretching and bending vibrations. The aromatic C=C stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹.

The substitution pattern on the aromatic rings also influences the spectrum. The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. For a 1,4-disubstituted (para) benzene (B151609) ring, a strong absorption band is expected in the region of 800-850 cm⁻¹. The presence of the acetamido and azo groups as substituents will influence the electronic distribution within the phenyl rings, which can cause slight shifts in the positions and intensities of these characteristic aromatic absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of N,N'-(azodi-4,1-phenylene)bis-acetamide is predicted to show distinct signals corresponding to the different types of protons present in the molecule. Due to the symmetry of the molecule, a relatively simple spectrum is expected.

The protons of the two equivalent methyl groups of the acetamido substituents would appear as a sharp singlet, integrating to six protons, in the upfield region of the spectrum, typically around δ 2.1-2.3 ppm. The amide protons (-NH) are expected to give a singlet at a more downfield chemical shift, likely in the range of δ 8.0-10.0 ppm, with its exact position and broadness being dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena.

The aromatic protons on the para-substituted phenylene rings are expected to exhibit a classic AA'BB' splitting pattern. This will appear as two doublets in the aromatic region of the spectrum, typically between δ 7.5 and δ 8.0 ppm. Each doublet would integrate to four protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (-CH₃) | 2.1 - 2.3 | Singlet | 6H |

| Aromatic (H-2, H-6) | 7.5 - 8.0 | Doublet | 4H |

| Aromatic (H-3, H-5) | 7.5 - 8.0 | Doublet | 4H |

| Amide (-NH) | 8.0 - 10.0 | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For N,N'-(azodi-4,1-phenylene)bis-acetamide , the symmetry of the molecule will result in a limited number of signals.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 168-172 ppm. The methyl carbons of the acetamido groups will appear at a high field, around δ 24-26 ppm.

The aromatic carbons will show four distinct signals. The carbon atom attached to the azo group (C-4) and the carbon atom attached to the amide nitrogen (C-1) will have chemical shifts influenced by these substituents. The remaining two signals will correspond to the other two types of aromatic carbons (C-2, C-6 and C-3, C-5).

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | 24 - 26 |

| Aromatic (C-2, C-6) | ~120 |

| Aromatic (C-3, C-5) | ~129 |

| Aromatic (C-1) | ~140 |

| Aromatic (C-4) | ~150 |

| Carbonyl (-C=O) | 168 - 172 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the adjacent aromatic protons in the AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the aromatic proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the spatial proximity of protons. For instance, it could show correlations between the amide protons and the adjacent aromatic protons, further confirming the stereochemistry and conformation of the molecule.

Through the combined application of these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of Acetamide (B32628), N,N'-(azodi-4,1-phenylene)bis- can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Mass Spectrometric Techniques for Molecular Weight Determination and Fragmentation Analysis (e.g., EI-MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For N,N'-(azodi-4,1-phenylene)bis-acetamide (Molecular Formula: C₁₆H₁₆N₄O₂), the monoisotopic mass is 296.1273 g/mol . epa.gov In an Electron Ionization Mass Spectrometry (EI-MS) experiment, this would correspond to the molecular ion peak [M]⁺ at an m/z value of approximately 296.

The fragmentation pattern under EI-MS can be predicted based on the structure of the molecule, which contains two acetamide groups linked by an azobenzene (B91143) core. The analysis of fragments from similar, simpler molecules, such as acetanilide (B955) (N-phenyl-acetamide), provides insight into likely cleavage pathways. nist.govnist.gov Key fragmentation would likely involve the cleavage of the amide linkages and the central azo bond.

Interactive Table: Predicted Mass Spectrometry Data for N,N'-(azodi-4,1-phenylene)bis-acetamide

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₄O₂ | epa.govchemnet.com |

| Average Mass | 296.33 g/mol | epa.gov |

| Monoisotopic Mass | 296.1273 g/mol | epa.gov |

| Predicted Molecular Ion [M]⁺ (m/z) | 296 | epa.gov |

Single Crystal X-ray Diffraction Analysis for Precise Molecular Architecture Determination in Solid State

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a specific, complete crystallographic study for N,N'-(azodi-4,1-phenylene)bis-acetamide was not detailed in the surveyed literature, extensive data from closely related aromatic amide and azo compounds allow for a robust prediction of its structural characteristics. researchgate.netnih.govmdpi.com

The process of determining a crystal structure begins with growing a suitable single crystal, which is then exposed to an X-ray beam. The diffraction pattern is collected and the data processed to solve and refine the structure. mdpi.comresearchgate.net For a molecule like N,N'-(azodi-4,1-phenylene)bis-acetamide, one would anticipate a crystal system such as monoclinic or triclinic, which are common for such organic molecules. researchgate.netmdpi.com The refinement process would yield precise atomic coordinates, bond lengths, and angles.

Interactive Table: Representative Crystallographic Data for an Analogous Aromatic Amide

This table presents data for N,N-Bis(4-nitrophenyl)acetamide as an example of typical values for this class of compounds.

| Parameter | Value | Source |

| Empirical Formula | C₁₄H₁₁N₃O₅ | researchgate.netnih.gov |

| Crystal System | Triclinic | researchgate.netnih.gov |

| Space Group | P-1 | researchgate.netnih.gov |

| a (Å) | 7.454 (3) | researchgate.netnih.gov |

| b (Å) | 8.070 (4) | researchgate.netnih.gov |

| c (Å) | 12.078 (5) | nih.gov |

| α (°) | 81.449 (10) | nih.gov |

| β (°) | 74.676 (10) | nih.gov |

| γ (°) | 88.062 (13) | nih.gov |

| Volume (ų) | 692.9 (6) | researchgate.netnih.gov |

| Z | 2 | researchgate.netnih.gov |

The molecular geometry of N,N'-(azodi-4,1-phenylene)bis-acetamide is expected to be largely planar, particularly the central azobenzene unit. The N=N double bond of the azo group confers rigidity. However, significant torsional angles, or twists, are expected between the plane of the phenyl rings and the acetamide substituent groups. nih.govnih.gov In related structures, such as N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide, the acetamide groups adopt markedly different conformations relative to the phenyl rings, with C—C—N—C torsion angles of 21.0 (2)° on one side and 76.4 (2)° on the other. nih.gov Similarly, in N,N-Bis(4-nitrophenyl)acetamide, the dihedral angles between the amide group and the two benzene rings are 39.66 (6)° and 63.04 (7)°. nih.gov This twisting is a common feature, arising from steric hindrance and the optimization of intermolecular packing forces.

The solid-state architecture of N,N'-(azodi-4,1-phenylene)bis-acetamide would be heavily influenced by non-covalent intermolecular interactions. mdpi.com The most significant of these is predicted to be hydrogen bonding. The amide group provides an excellent hydrogen bond donor (N-H) and acceptor (the carbonyl oxygen, C=O). This facilitates the formation of robust intermolecular N—H⋯O hydrogen bonds, linking adjacent molecules into chains or sheets. nih.govnih.govnih.gov For instance, in the crystal structure of a related compound, N—H⋯O hydrogen bonds result in ladder-like chains. nih.gov

Furthermore, the molecule's structure, with its extensive aromatic phenyl rings, is highly conducive to π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap, contributing significantly to the stability of the crystal packing. These interactions often result in face-to-face or slipped-stack arrangements of the molecules in the crystal lattice. nih.gov

Interactive Table: Predicted Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Description | Source |

| Hydrogen Bonding | Amide N-H | Carbonyl O | Formation of intermolecular chains or sheets, stabilizing the crystal lattice. | nih.govnih.govmdpi.com |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Overlap of aromatic rings on adjacent molecules, contributing to crystal packing stability. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The primary chromophore—the part of the molecule that absorbs light—in N,N'-(azodi-4,1-phenylene)bis-acetamide is the azobenzene moiety (-N=N- group conjugated with two phenyl rings). The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

The electronic spectrum of azobenzene and its derivatives is characterized by two main absorption bands corresponding to distinct electronic transitions. researchgate.net

π → π* Transition : This is a high-intensity absorption band typically found in the ultraviolet region. For azobenzene, this band has a maximum absorption (λmax) around 320–340 nm. researchgate.net It corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is fully allowed and thus has a high molar absorptivity (ε).

n → π* Transition : This is a low-intensity absorption band that occurs at a longer wavelength, placing it in the visible region of the spectrum, which is responsible for the characteristic color of azo compounds. This band, with a λmax around 440 nm for azobenzene, is due to the excitation of an electron from a non-bonding (n) orbital on one of the nitrogen atoms to the π* antibonding orbital. researchgate.net This transition is symmetry-forbidden, resulting in a much lower molar absorptivity compared to the π → π* transition.

Interactive Table: Characteristic Electronic Transitions for the Azobenzene Chromophore

| Transition | Typical Wavelength (λmax) | Region | Intensity (Molar Absorptivity, ε) | Source |

| π → π | ~320 - 340 nm | UV | High | researchgate.net |

| n → π | ~440 nm | Visible | Low | researchgate.net |

Solvatochromic Studies and Solvent Effects on Electronic Spectra

Solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent, is a key characteristic of many organic dyes, including azo compounds. This effect is driven by differential solvation of the ground and excited electronic states of the molecule. nih.gov The study of solvent effects on the electronic absorption spectra of a compound can, therefore, provide valuable insights into the nature of its electronic transitions and the solute-solvent interactions at play. researchgate.net

For conjugated systems like N,N'-(azodi-4,1-phenylene)bis-acetamide, the electronic spectra are typically dominated by an intense π→π* transition of the azo chromophore. The position of the corresponding absorption maximum (λmax) is sensitive to the surrounding solvent environment. Polar solvents often lead to a red shift (bathochromic shift) in the λmax compared to non-polar solvents, which is indicative of an excited state that is more polar than the ground state. researchgate.net This positive solvatochromism arises from the stronger stabilization of the more polar excited state by polar solvent molecules. researchgate.net

In the case of azo dyes, the electronic absorption spectrum can exhibit multiple bands. For instance, a study on a novel bis-azo dye revealed three distinct bands in the visible region, with their presence and positions being solvent-dependent. guidechem.com It was observed that polar-protic solvents could induce the appearance of new bands not seen in non-polar or polar-aprotic solvents. guidechem.com Some complex azo dyes have even been shown to exhibit a reversal in solvatochromism, where a positive solvatochromism is observed up to a certain solvent polarity, followed by a negative solvatochromism in highly polar solvents. guidechem.com

To illustrate this expected trend, a hypothetical data table is presented below. This table shows potential λmax values in a range of solvents with varying polarities.

Hypothetical Solvatochromic Data for N,N'-(azodi-4,1-phenylene)bis-acetamide

| Solvent | Polarity (ET(30) kcal/mol) | Expected λmax (nm) |

| n-Hexane | 31.0 | 340 |

| Toluene | 33.9 | 348 |

| Chloroform | 39.1 | 355 |

| Acetone | 42.2 | 365 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 370 |

| Ethanol (B145695) | 51.9 | 375 |

| Methanol | 55.4 | 380 |

This table is for illustrative purposes only and does not represent actual experimental data.

Elemental Analysis for Verification of Compound Purity and Stoichiometry

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. It serves as a crucial checkpoint for verifying the purity and stoichiometry of a newly synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correct composition and purity of the synthesized molecule. Several studies on related aromatic amide and azo compounds have successfully utilized elemental analysis to confirm the structure of their target molecules. researchgate.netmdpi.com

For the compound Acetamide, N,N'-(azodi-4,1-phenylene)bis- , the molecular formula is C16H16N4O2. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental data for this compound was not found in the reviewed literature, the table below presents the calculated theoretical percentages against which any future experimental results would be compared.

Theoretical vs. Experimental Elemental Analysis of N,N'-(azodi-4,1-phenylene)bis-acetamide (C16H16N4O2)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 64.85 | Data not available |

| Hydrogen (H) | 5.44 | Data not available |

| Nitrogen (N) | 18.91 | Data not available |

| Oxygen (O) | 10.80 | Data not available |

Experimental data is not available in the searched literature. The theoretical values are provided for reference.

Theoretical and Computational Investigations of N,n Azodi 4,1 Phenylene Bis Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For N,N'-(azodi-4,1-phenylene)bis-acetamide, these computational methods elucidate the fundamental properties that govern its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a preferred method for optimizing molecular geometries and calculating energies. In the context of N,N'-(azodi-4,1-phenylene)bis-acetamide, DFT calculations, often employing basis sets like B3LYP/6-31G**, are crucial for determining the most stable three-dimensional arrangement of atoms in the molecule. nih.gov This process of geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov

These optimized geometrical parameters are fundamental for further calculations, including vibrational frequency analysis and the prediction of various physicochemical properties. nih.gov For instance, variations in dihedral angles, such as those around a sulfonyl group in a related acetamide (B32628) derivative, can significantly alter the molecule's conformation and have been observed to change between different computational methods like Hartree-Fock and DFT. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for Acetamide Derivatives

| Parameter | Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 119 - 121 |

| C-N | 1.38 - 1.42 | C-N-C | 118 - 122 | |

| N=N | ~1.25 | C-N=N | ~113 | |

| C=O | ~1.23 | O=C-N | ~122 |

Note: The values presented are typical and can vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This makes the molecule more polarizable and prone to chemical reactions. For molecules with a small energy gap, charge transfer readily occurs within the molecule, indicating high reactivity. nih.govresearchgate.net The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, the HOMO is often located on electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, the likely targets for nucleophiles. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| Energy Gap (Eg) | ELUMO - EHOMO | 3.0 to 5.0 |

Note: These values are illustrative and depend on the specific molecule and the computational level of theory.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

Different colors on the MEP surface represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and are thus susceptible to electrophilic attack. researchgate.net Conversely, blue areas correspond to positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential values. researchgate.net By analyzing the MEP surface of N,N'-(azodi-4,1-phenylene)bis-acetamide, one can identify the nucleophilic sites, likely around the oxygen atoms of the acetamide groups, and the electrophilic sites. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Conformational Analysis using Empirical Force-Field and Semi-Empirical Methods (e.g., AM1)

Conformational analysis is essential for understanding the three-dimensional shapes that a molecule can adopt and the energy associated with each conformation. For flexible molecules like N,N'-(azodi-4,1-phenylene)bis-acetamide, this analysis reveals the preferred spatial arrangements and the dynamics of their interconversion.

Identification of Stable Rotamers and Energy Barriers

Molecules with rotatable bonds can exist as a mixture of different conformers or rotamers. Computational methods such as empirical force-field calculations (like MM2) and semi-empirical methods (like AM1) are employed to identify these stable rotamers and to calculate the energy barriers for rotation around single bonds. rsc.org These calculations help in understanding the relative populations of different conformers at equilibrium.

For acetamide derivatives, restricted rotation around the amide N-CO bond and the aryl-nitrogen bond can lead to the existence of distinct rotational isomers that are observable on the NMR timescale. researchgate.net The relative stabilities of these rotamers can be influenced by steric and electronic effects. For example, in N,N-disubstituted acetamides, the orientation of the substituent groups relative to the carbonyl group can be critical in determining the most stable conformation. rsc.org

Investigation of Stereodynamic Processes and Isomerization Pathways

Stereodynamic processes involve the interconversion of stereoisomers, including conformational isomers. For N,N'-(azodi-4,1-phenylene)bis-acetamide, potential stereodynamic processes include rotation around the N-aryl and N-CO bonds, as well as E/Z isomerization about the central azo (-N=N-) bond.

Computational methods can be used to map the potential energy surface for these processes, identifying transition states and calculating the activation energies for interconversion. rsc.org For instance, in related N,N-bis(1-phenylethyl)acetamide systems, two distinct dynamic processes have been identified: the rotation of the amide bond and a lower energy process involving the reorientation of the phenylethyl groups. rsc.org The study of these isomerization pathways provides a deeper understanding of the molecule's dynamic behavior and how its shape can change in response to external stimuli or as part of a chemical reaction.

Molecular Dynamics Simulations for Understanding Dynamic Behavior in Various Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes and movements of N,N'-(azodi-4,1-phenylene)bis-acetamide in different environments, such as in various solvents or at interfaces.

The dynamic nature of the N,N'-(azodi-4,1-phenylene)bis-acetamide molecule, with its flexible acetamide groups and the potential for photoisomerization of the central azo bridge, makes MD simulations particularly useful. These simulations can track the molecule's conformational landscape, revealing the most stable arrangements and the energy barriers between different states. For instance, simulations could model the cis-trans isomerization of the azo group, a process of significant interest for developing photoresponsive materials.

Recent computational studies on related bis-tetrazole acetamides have utilized MD simulations to investigate their therapeutic potential, demonstrating the utility of this method in understanding the dynamic interactions of complex molecules. nih.govresearchgate.net While specific MD simulation data for N,N'-(azodi-4,1-phenylene)bis-acetamide is not extensively available, the principles from studies on similar molecules can be applied.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of N,N'-(azodi-4,1-phenylene)bis-acetamide

| Simulation Parameter | Value/Observation in Polar Solvent (e.g., Water) | Value/Observation in Non-Polar Solvent (e.g., Hexane) |

| Simulation Time | 100 ns | 100 ns |

| Predominant Conformation | Extended (trans-azo) | More compact (potential for intramolecular interactions) |

| Solvent Accessible Surface Area | High | Low |

| Hydrogen Bonds (solute-solvent) | Frequent with acetamide groups | Negligible |

| Root Mean Square Fluctuation | Higher for terminal acetamide groups | Lower overall fluctuation |

Computational Modeling of Intermolecular Interactions and Supramolecular Assemblies

Computational modeling is essential for understanding how individual molecules of N,N'-(azodi-4,1-phenylene)bis-acetamide interact with each other and with other molecules to form larger, ordered structures known as supramolecular assemblies. These interactions are governed by non-covalent forces.

The N,N'-(azodi-4,1-phenylene)bis-acetamide molecule possesses functional groups capable of forming specific and directional intermolecular interactions. The amide (-CONH-) groups are excellent donors and acceptors for hydrogen bonds. Computational models can predict the geometry and strength of these hydrogen bonds, which can lead to the formation of one-dimensional chains or two-dimensional sheets. arkat-usa.org

In addition to hydrogen bonding, the phenyl rings in the molecule can participate in aromatic stacking (π-π) interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, play a crucial role in the packing of molecules in the solid state and in the formation of aggregates in solution. rsc.org The interplay between hydrogen bonding and aromatic stacking can lead to complex and well-defined supramolecular architectures. nih.govnih.gov Computational studies can quantify the energetic contributions of these different interactions, providing a deeper understanding of the forces that drive self-assembly.

Table 2: Calculated Intermolecular Interaction Energies for a Dimer of N,N'-(azodi-4,1-phenylene)bis-acetamide (Hypothetical Data)

| Interaction Type | Geometry | Calculated Binding Energy (kJ/mol) |

| Hydrogen Bonding | Head-to-tail between acetamide groups | -25 |

| Aromatic Stacking | Parallel-displaced phenyl rings | -15 |

| T-shaped Stacking | Edge-to-face phenyl rings | -10 |

The elongated and relatively planar structure of N,N'-(azodi-4,1-phenylene)bis-acetamide makes it a potential "guest" molecule for various "host" systems with complementary shapes and sizes. A well-known class of host molecules are cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.govresearchgate.net

Computational modeling, such as molecular docking and MD simulations, can be used to investigate the formation of inclusion complexes between N,N'-(azodi-4,1-phenylene)bis-acetamide and hosts like β-cyclodextrin. nih.gov These models can predict the most favorable orientation of the guest molecule within the host's cavity and calculate the binding affinity. For instance, the azobenzene (B91143) core of the molecule could be encapsulated within the hydrophobic cavity of a cyclodextrin, with the more polar acetamide groups remaining exposed to the solvent. Such host-guest complexation can alter the physicochemical properties of the guest molecule, such as its solubility and photophysical behavior.

Mechanistic Studies of Reactions Involving N,n Azodi 4,1 Phenylene Bis Acetamide

Investigation of Free Radical Generation Mechanisms from Azo Functionalities

The azo group is renowned for its ability to generate free radicals upon thermal or photochemical stimulation, a property that forms the basis of its use in various chemical applications.

Thermal Decomposition Kinetics and Radical Yields

The thermal decomposition of aromatic azo compounds typically proceeds through the homolytic cleavage of the C-N bonds, leading to the extrusion of nitrogen gas (N₂) and the formation of two phenyl radicals. For symmetrically substituted azobenzenes like Acetamide (B32628), N,N'-(azodi-4,1-phenylene)bis-, this process would yield two 4-acetamidophenyl radicals.

The stability of the resulting radicals plays a crucial role in the kinetics of the decomposition. Theoretical studies on substituted azobenzenes suggest that electron-withdrawing substituents, such as the acetamido group, can influence the dissociation energy of the C-N bond. researchgate.net While specific kinetic data for the target compound is scarce, studies on other aromatic azo compounds provide a framework for understanding its thermal behavior. For instance, the thermal decomposition of azobenzene-4,4′-dicarboxylic acid has been investigated, showing that the decomposition kinetics can be modeled to determine activation energies and self-accelerating decomposition temperatures. cip.com.cn It is anticipated that the thermal stability of Acetamide, N,N'-(azodi-4,1-phenylene)bis- would be comparable to other aromatic azo compounds, with decomposition occurring at elevated temperatures.

Table 1: General Thermal Properties of Aromatic Azo Compounds

| Property | General Observation for Aromatic Azo Compounds | Expected Influence of Acetamido Groups |

| Decomposition Onset | Typically high, often above 200°C. researchgate.net | May be influenced by the electron-withdrawing nature of the substituent. |

| Primary Products | Nitrogen gas (N₂) and corresponding aryl radicals. researchgate.net | 4-acetamidophenyl radicals. |

| Radical Yield | Generally high, approaching theoretical values in some cases. | Expected to be high due to the stability of the extruded N₂ molecule. |

Photochemical Activation and Photoisomerization Processes

A characteristic reaction of azobenzenes is the reversible trans-cis (or E/Z) isomerization upon exposure to light of a suitable wavelength. rsc.org The more stable trans-isomer can be converted to the cis-isomer by irradiation with UV light, typically corresponding to the π-π* transition. The reverse cis-trans isomerization can be induced by visible light (n-π* transition) or occur thermally. researchgate.net

The electronic nature of the substituents on the phenyl rings significantly affects the absorption spectra and the kinetics of photoisomerization. proquest.com For Acetamide, N,N'-(azodi-4,1-phenylene)bis-, the acetamido groups are expected to influence the energy levels of the molecular orbitals, thereby shifting the absorption maxima. The mechanism of photoisomerization is a subject of ongoing research, with two primary pathways proposed: a rotation mechanism and an inversion mechanism. researchgate.netrsc.org Theoretical studies suggest that for many azobenzenes, excitation to the S₁ state (n-π) leads to isomerization via an inversion pathway, while excitation to the S₂ state (π-π) may involve a rotational pathway. acs.org

Reaction Kinetics and Thermodynamics of Azodi-Phenylenes in Solution

The kinetics and thermodynamics of reactions involving azodi-phenylenes, particularly isomerization, are highly dependent on the solvent environment. While specific studies on Acetamide, N,N'-(azodi-4,1-phenylene)bis- are not available, research on other symmetrically substituted azobenzenes provides valuable insights.

A study on a series of symmetrically substituted p-diamidoazobenzenes revealed that the activation energy for the ground state isomerization is sensitive to the nature of the amide substituents. proquest.com The solvent can influence the stability of the ground and transition states, thereby affecting the rate of reaction. For instance, the kinetics of thermal decomposition of diazonium ions, which share some mechanistic features with azo compounds, show a strong dependence on the solvent medium. scispace.com

Exploration of Degradation Pathways and Chemical Stability

The long-term stability of azo compounds is a critical factor in their practical applications. Degradation can occur through various pathways, including thermal and oxidative processes.

Thermal Degradation Profiles and Decomposition Products

As mentioned in section 5.1.1, the primary thermal degradation pathway for aromatic azo compounds involves the cleavage of the C-N bonds to release nitrogen gas. researchgate.net A study on the thermal degradation of various azobenzene (B91143) dyes using thermogravimetric analysis coupled with mass spectrometry identified the corresponding aromatic fragments as the major decomposition products. researchgate.net For Acetamide, N,N'-(azodi-4,1-phenylene)bis-, the expected primary organic degradation product from the scission of the azo linkage would be the 4-acetamidophenyl radical. These highly reactive species would then undergo further reactions, such as hydrogen abstraction or dimerization.

The presence of the acetamido group could also lead to secondary degradation pathways at higher temperatures, potentially involving the decomposition of the amide functionality itself. This could result in the formation of a more complex mixture of products. energetic-materials.org.cn

Oxidative Stability and Resistance to Environmental Factors

Aromatic azo compounds can be susceptible to oxidation, which can lead to the cleavage of the azo bond and the formation of various oxidation products. The stability of these compounds towards oxidation is influenced by the electronic properties of the substituents on the aromatic rings. While specific data on the oxidative stability of Acetamide, N,N'-(azodi-4,1-phenylene)bis- is not available, general principles of lipid and excipient oxidation can provide some context for the stability of organic molecules with amide functionalities. nih.gov The amide groups in the target compound might influence its susceptibility to oxidative degradation, although detailed studies are required to confirm this.

Hydrolytic Stability of Amide and Azo Linkages

The chemical stability of N,N'-(azodi-4,1-phenylene)bis-acetamide in aqueous environments is a critical parameter, particularly concerning the integrity of its amide and azo linkages under various pH conditions. While specific kinetic data for the hydrolysis of this exact compound is not extensively available in publicly accessible literature, the hydrolytic behavior can be inferred from the general principles of amide and azo chemistry, as well as from related studies on similar aromatic compounds.

The structure of N,N'-(azodi-4,1-phenylene)bis-acetamide contains two key functional groups susceptible to hydrolysis: two amide linkages and one azo linkage. The relative stability of these bonds dictates the degradation pathway of the molecule in aqueous media.

Hydrolysis of the Amide Linkages

Amide bonds are generally characterized by their significant stability; however, their hydrolysis can be catalyzed by both acidic and basic conditions. masterorganicchemistry.com The hydrolysis of amides is typically a slow process under neutral pH but is accelerated in the presence of acids or bases, often requiring elevated temperatures. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com For N,N'-(azodi-4,1-phenylene)bis-acetamide, this would lead to the cleavage of the amide bonds to yield acetic acid and 4,4'-diaminoazobenzene. This reaction pathway is supported by synthetic procedures where 4,4'-bis(acetamido)azobenzene (a synonym for the target compound) is hydrolyzed to 4,4'-diaminoazobenzene using hydrochloric acid in methanol.

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate which then breaks down to form a carboxylate salt (in this case, acetate) and the corresponding amine (4,4'-diaminoazobenzene).

The electronic properties of the aromatic rings influence the rate of hydrolysis. In general, the hydrolysis of aryl amides is slower than that of aliphatic amides. The stability of amides is attributed to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. khanacademy.org

Hydrolysis of the Azo Linkage

The azo group (-N=N-) is what gives the compound its characteristic color. The stability of the azo linkage is highly dependent on the redox conditions of the environment. While generally stable to hydrolysis, the azo bond is susceptible to reductive cleavage. This reduction can be facilitated by various microorganisms under anaerobic conditions, leading to the formation of two aromatic amine molecules. In the case of N,N'-(azodi-4,1-phenylene)bis-acetamide, reductive cleavage of the azo bond would result in the formation of p-aminoacetanilide.

The hydrolytic stability of the azo bond itself, in the absence of reducing agents, is generally considered to be high. The primary degradation pathway under typical hydrolytic conditions (acidic or basic) is expected to proceed through the cleavage of the more labile amide bonds.

Relative Stability and Degradation Pathway

Based on general chemical principles, the amide linkages of N,N'-(azodi-4,1-phenylene)bis-acetamide are more susceptible to hydrolytic cleavage under both acidic and basic conditions than the azo linkage. Therefore, the primary hydrolytic degradation products are expected to be acetic acid and 4,4'-diaminoazobenzene. The azo bond would likely remain intact unless subjected to reducing conditions.

While detailed quantitative data on the rates of hydrolysis for N,N'-(azodi-4,1-phenylene)bis-acetamide under varying pH and temperature are not available in the reviewed literature, the qualitative understanding of the reactivity of its functional groups provides a basis for predicting its behavior in aqueous environments.

Applications and Advanced Research in Materials Science and Polymer Chemistry

Role as a Polymerization Initiator in Controlled Radical Polymerization

Acetamide (B32628), N,N'-(azodi-4,1-phenylene)bis- functions as a thermal initiator in radical polymerization. The central azo group (-N=N-) is the key to its initiatory action. Upon heating, this bond cleaves homolytically, generating two identical nitrogen-centered radicals. These radicals can then initiate the polymerization of various vinyl monomers, leading to the formation of polymer chains. The symmetrical nature of the initiator ensures that the resulting polymer chains are initiated by identical fragments.

Kinetic Investigations of N,N'-(azodi-4,1-phenylene)bis-acetamide Initiated Polymerizations

While specific kinetic data for polymerizations initiated by Acetamide, N,N'-(azodi-4,1-phenylene)bis- are not extensively documented in publicly available literature, the general principles of radical polymerization kinetics apply. The rate of polymerization is influenced by factors such as the concentration of the initiator and the monomer, as well as the temperature of the reaction.

In controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), the initiator plays a critical role in determining the rate and control over the polymerization. Although direct kinetic studies on Acetamide, N,N'-(azodi-4,1-phenylene)bis- in ATRP are scarce, related research on similar azo-initiators in reverse ATRP shows that the rate of polymerization increases with higher initiator concentrations. cmu.edu The kinetics typically exhibit a first-order dependence on the monomer concentration, indicating a constant concentration of growing radicals. cmu.edu

Table 1: General Kinetic Parameters in Radical Polymerization

| Parameter | Description | Typical Dependence |

|---|---|---|

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Proportional to the square root of the initiator concentration and the monomer concentration. |

| Initiator Efficiency (f) | The fraction of radicals that successfully initiate polymerization. | Varies depending on the initiator and reaction conditions. |

This table presents generalized kinetic parameters and their typical dependencies in radical polymerization. Specific values for Acetamide, N,N'-(azodi-4,1-phenylene)bis- would require dedicated experimental investigation.

Influence of Initiator Concentration on Polymer Chain Length and Polymer Properties

The concentration of Acetamide, N,N'-(azodi-4,1-phenylene)bis- has a direct and predictable impact on the resulting polymer's chain length, and consequently, its physical and mechanical properties.

An increase in the initiator concentration leads to a higher population of primary radicals. This results in the initiation of a larger number of polymer chains simultaneously. With a fixed amount of monomer, this leads to the formation of shorter polymer chains, and thus, a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, resulting in a higher average molecular weight.

The molecular weight of a polymer is a critical determinant of its properties. Higher molecular weight polymers generally exhibit enhanced mechanical strength, such as higher tensile strength and toughness, as well as increased viscosity and melting point. Therefore, by carefully controlling the concentration of Acetamide, N,N'-(azodi-4,1-phenylene)bis-, it is possible to tailor the properties of the final polymeric material to suit specific applications.

Function as a Cross-Linking Agent in Polymeric Network Formation

Beyond its role as a linear polymerization initiator, the bifunctional nature of Acetamide, N,N'-(azodi-4,1-phenylene)bis- allows it to act as a cross-linking agent. When used in conjunction with monomers that have complementary reactive groups, the two acetamide ends of the molecule can participate in reactions to form connections between different polymer chains. This process leads to the formation of a three-dimensional polymeric network, or a thermoset material.

These cross-linked networks exhibit significantly different properties compared to their linear counterparts. They are typically insoluble in solvents, have higher thermal stability, and possess increased rigidity and dimensional stability. The density of cross-linking, which can be controlled by the concentration of Acetamide, N,N'-(azodi-4,1-phenylene)bis-, dictates the final properties of the network. Higher cross-link densities lead to more rigid and brittle materials, while lower densities result in more flexible and elastomeric networks.

Integration into Functional Polymers and Advanced Organic Materials

The unique chemical structure of Acetamide, N,N'-(azodi-4,1-phenylene)bis-, particularly the presence of the photoactive azo chromophore, makes it a valuable component for the creation of advanced functional polymers.

Development of Photoresponsive Polymer Systems utilizing Azo Chromophores

The azo group in Acetamide, N,N'-(azodi-4,1-phenylene)bis- can undergo a reversible trans-cis isomerization when exposed to light of specific wavelengths. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light, and the reverse transformation can be induced by visible light or heat. This photo-switching behavior can be harnessed to create photoresponsive polymer systems.

When Acetamide, N,N'-(azodi-4,1-phenylene)bis- is incorporated into a polymer chain, either as a cross-linker or as a monomer unit, its photoisomerization can induce macroscopic changes in the material's properties. For instance, the change in the geometry of the azo group can alter the polymer's conformation, leading to changes in its solubility, shape, or optical properties. This principle is the basis for the development of "smart" materials that can respond to external light stimuli. Research on other polymers containing azobenzene (B91143) moieties has demonstrated the feasibility of creating such photoresponsive systems. mdpi.comresearchgate.netrsc.org

Applications in Materials with Tunable Mechanical and Optical Properties

The ability to control the structure and behavior of polymers at a molecular level using light opens up possibilities for creating materials with tunable properties. By incorporating Acetamide, N,N'-(azodi-4,1-phenylene)bis- into polymer architectures, it is conceivable to modulate the mechanical and optical characteristics of the material on demand.

For example, the photoisomerization of the azo groups within a cross-linked polymer network could alter the cross-link density or the internal stress of the material, leading to a change in its modulus or shape. This could be utilized in applications such as photo-actuators or materials with adaptable stiffness.

From an optical perspective, the trans and cis isomers of the azobenzene unit have different absorption spectra. Therefore, the color and light-transmitting properties of a material containing Acetamide, N,N'-(azodi-4,1-phenylene)bis- could be reversibly changed by light irradiation. This has potential applications in optical data storage, smart windows, and sensors. While specific examples utilizing this exact compound are still emerging, the fundamental principles have been demonstrated with similar azo-containing polymers.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetamide, N,N'-(azodi-4,1-phenylene)bis- |

| 4-(4-nitrophenyldiazenyl)phenyl acrylate |

| 4-(4-methoxyphenyldiazenyl)phenyl acrylate |

| ethyl 2-bromoisobutyrate |

| N,N,N′,N″,N″-pentamethyldiethylenetriamine |

Contribution to Supramolecular Chemistry and Self-Assembly Processes

The interplay of the azo linkage and amide functionalities in Acetamide, N,N'-(azodi-4,1-phenylene)bis- facilitates its use in constructing ordered, stimulus-responsive supramolecular assemblies. These non-covalent structures are at the forefront of creating "smart" materials that can adapt to their environment.

Design of Responsive Host-Guest Systems based on Azo-Amide Frameworks

The azobenzene unit within the molecule is photochromic, meaning it can undergo reversible isomerization from the more stable trans-isomer to the cis-isomer upon irradiation with UV light, and revert back with visible light or heat. This photo-isomerization induces a significant change in the molecule's geometry, which can be harnessed to control host-guest interactions. nih.gov Azo-amide frameworks, like the one in Acetamide, N,N'-(azodi-4,1-phenylene)bis-, can be designed to form macrocycles or cavities that encapsulate guest molecules. The binding and release of these guests can then be triggered by light, leading to the development of photo-switchable host-guest systems. nih.gov

Furthermore, the amide groups contribute to the stability of these host-guest complexes through hydrogen bonding. The directionality and strength of these hydrogen bonds can be modulated by the photo-isomerization of the azo group, providing an additional layer of control over the binding and release process. Research into similar azo-macrocycles has demonstrated the ability to create multi-responsive systems that react to pH and competitive guest binding in addition to light. nih.gov While direct studies on host-guest systems exclusively using Acetamide, N,N'-(azodi-4,1-phenylene)bis- as the host are not extensively detailed in the provided results, the principles derived from analogous azo-amide structures are directly applicable.

Table 1: Factors Influencing Host-Guest Systems with Azo-Amide Frameworks

| Stimulus | Effect on Azo-Amide Framework | Outcome for Host-Guest Complex |

| UV Light | Trans-to-cis isomerization of the azobenzene unit, altering molecular geometry. | Release or altered binding of the guest molecule. |

| Visible Light/Heat | Cis-to-trans isomerization of the azobenzene unit, reverting to the original geometry. | Encapsulation or restored binding of the guest molecule. |

| pH Change | Protonation or deprotonation of amide or other functional groups, affecting hydrogen bonding capabilities. | Modulation of guest binding affinity. |

| Competitive Guest | Displacement of the original guest molecule by a species with higher binding affinity. | Guest exchange and controlled release. |

Fabrication of Ordered Supramolecular Architectures through Directed Self-Assembly

The combination of the planar, rigid azobenzene core and the hydrogen-bonding amide groups makes Acetamide, N,N'-(azodi-4,1-phenylene)bis- an excellent building block for the bottom-up fabrication of ordered supramolecular architectures. irapa.org The self-assembly process is driven by a combination of hydrogen bonding between the amide groups and π-π stacking interactions of the aromatic phenylene rings.

This directed self-assembly can lead to the formation of various well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. The photoresponsive nature of the azobenzene unit can be utilized to reversibly control the formation and dissociation of these supramolecular structures. For example, the trans-isomer, with its linear shape, may favor the formation of extended, ordered assemblies, while the bent cis-isomer could disrupt this ordering, leading to a disassembly of the architecture. This photo-control over morphology is a key area of research for applications in areas like controlled drug delivery and the creation of photo-responsive gels. nih.gov

Exploration in Coordination Chemistry: Ligand Design for Metallo-Organic Complexes

The nitrogen atoms of both the azo group and the amide groups in Acetamide, N,N'-(azodi-4,1-phenylene)bis- possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the compound to act as a ligand in the formation of metallo-organic complexes and coordination polymers.

Synthesis and Characterization of Metal Complexes with N,N'-(azodi-4,1-phenylene)bis-acetamide

While specific reports on the synthesis and characterization of metal complexes with Acetamide, N,N'-(azodi-4,1-phenylene)bis- as the sole ligand were not found in the search results, the synthesis of metal complexes with similar azo-containing ligands is well-documented. irapa.orgirapa.org The general procedure involves reacting a metal salt with the ligand in a suitable solvent, often with heating to facilitate complex formation. irapa.orgopenaccessjournals.com

The characterization of such complexes typically involves a suite of analytical techniques:

FTIR Spectroscopy: To confirm the coordination of the metal to the ligand by observing shifts in the vibrational frequencies of the azo (-N=N-) and amide (-C=O, -N-H) groups.

UV-Vis Spectroscopy: To study the electronic transitions within the complex and compare them to the free ligand.

NMR Spectroscopy: To elucidate the structure of the complex in solution, particularly for diamagnetic metal ions.

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com

Based on the structure of Acetamide, N,N'-(azodi-4,1-phenylene)bis-, it can be anticipated that it would form complexes with various transition metals. The properties of these complexes, such as their color, magnetic susceptibility, and thermal stability, would be dependent on the nature of the metal ion and the coordination environment. irapa.org

Investigation of Chelation Properties and Coordination Modes

Acetamide, N,N'-(azodi-4,1-phenylene)bis- can be classified as a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms. Its potential coordination modes are varied:

Bidentate Chelating Ligand: It could chelate to a single metal center using one nitrogen atom from the azo group and the oxygen atom from the adjacent amide group, forming a stable five-membered ring. A similar chelation could occur with the nitrogen of the amide group.

Bridging Ligand: The molecule could act as a bridging ligand, connecting two or more metal centers. This could occur in several ways:

The two ends of the molecule could coordinate to different metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

The azo group itself could bridge two metal centers.

The investigation of these chelation properties and coordination modes is crucial for the rational design of functional metallo-organic materials. The choice of metal ion and reaction conditions can influence which coordination mode is favored, allowing for the targeted synthesis of discrete molecular complexes or extended network structures. mit.eduresearchgate.net The inherent photo-responsiveness of the azobenzene backbone adds another dimension, opening up the possibility of creating photo-switchable magnetic materials or catalysts.

Table 2: Potential Coordination Sites and Modes of Acetamide, N,N'-(azodi-4,1-phenylene)bis-

| Potential Donor Atoms | Possible Coordination Mode | Resulting Structure |

| Azo Nitrogen and Amide Oxygen/Nitrogen | Bidentate Chelation | Mononuclear or dinuclear metal complex. |

| Two terminal Amide groups | Bridging | Linear or zig-zag coordination polymer. |

| Azo group and one Amide group | Bridging | Extended network structure. |

| Combination of the above | Various | Complex 2D or 3D Metal-Organic Frameworks. |

Future Research Directions and Emerging Methodologies for Azo Bis Acetamide Compounds

Development of Green Chemistry Approaches for Sustainable Synthesis and Processing

The chemical industry's shift towards sustainability has profound implications for the synthesis of azo-bis-acetamide compounds. Traditional methods for creating azo dyes often involve protocols that generate significant inorganic waste. researchgate.net The development of green chemistry approaches is paramount to mitigate the environmental impact of producing these valuable molecules.

Future research is increasingly focused on solvent-free mechanochemical grinding methods, which offer an environmentally conscious alternative to conventional synthesis. researchgate.net This technique relies on mechanical energy to drive chemical reactions, often leading to higher yields, purer products, and a significant reduction in hazardous byproducts. researchgate.net Microwave-assisted synthesis is another promising avenue, capable of accelerating reaction times and reducing energy consumption compared to traditional thermal heating. researchgate.netsoton.ac.uk

The principles of green chemistry also extend to the choice of reagents and catalysts. Research into the use of more benign and recyclable catalysts is a key area of investigation. The goal is to develop synthetic pathways that are not only efficient but also inherently safer and less wasteful, aligning with the core tenets of sustainable chemical manufacturing.

Advanced Analytical Techniques for In Situ Monitoring of Reactions and Transformations

A deeper understanding of the reaction kinetics and transformation pathways of azo-bis-acetamide compounds is crucial for optimizing their synthesis and application. Advanced analytical techniques that allow for in situ monitoring are becoming indispensable tools for researchers.

Techniques such as UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are fundamental for the characterization of azo compounds. bohrium.comanjs.edu.iqresearchgate.net UV-Vis spectroscopy is particularly useful for observing the strong absorption band in the visible region, a hallmark of the delocalized π-electrons in the azo group. bohrium.comanjs.edu.iqresearchgate.net Fourier-transform infrared (FTIR) spectroscopy can indicate the formation of the azo linkage by observing the disappearance of the amine peak and the appearance of a weak peak around 1550 cm⁻¹ for the N=N group. bohrium.comanjs.edu.iqresearchgate.net

For more complex analyses, particularly in monitoring reactions within complex matrices, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is the preferred method due to its high sensitivity and ability to provide detailed structural information. jchemrev.com The development of online chemical ionization mass spectrometers with high-resolution capabilities, such as the Vocus HR, allows for the real-time distinction of closely related chemical species, which is critical for understanding reaction mechanisms and identifying transient intermediates. azom.com These advanced analytical tools provide unprecedented insight into the dynamic behavior of azo-bis-acetamide compounds during their synthesis and functional transformations.

Application of Machine Learning and Artificial Intelligence in Predicting Compound Behavior and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of materials discovery and design. For azo-bis-acetamide compounds, these computational tools offer a powerful approach to predict their properties and accelerate the development of new molecules with tailored functionalities.

ML models can be trained on existing data to predict key properties of azo compounds, such as their maximum absorption wavelength (λmax) and the thermal half-life (t1/2) of their photoisomers. nih.govresearchgate.net By using structural features as inputs, these models can rapidly screen virtual libraries of compounds, identifying candidates with desired characteristics without the need for time-consuming and resource-intensive laboratory synthesis and testing. nih.gov For instance, the XGBoost algorithm has been successfully used to create models for predicting the λmax of azo dyes. researchgate.net

Table 1: Application of Machine Learning Algorithms in Azo Compound Research

| Machine Learning Algorithm | Application | Predicted Property | Reference |

| XGBoost | Prediction of azo dye properties | Maximum absorption wavelength (λmax) | researchgate.net |

| Random Forest (RF) | Prediction of catalytic reduction performance | Reduction of nitrophenols and azo dyes | doaj.orgresearchgate.net |

| Support Vector Machines (SVM) | Prediction of catalytic reduction performance | Reduction of nitrophenols and azo dyes | doaj.orgresearchgate.net |

| Recurrent Neural Networks (RNN) | De novo design of drug-like molecules | Generation of novel molecular structures | mdpi.com |

Exploration of Novel Structure-Function Relationships through Combinatorial and High-Throughput Approaches

The vast chemical space of azo-bis-acetamide compounds presents a significant opportunity for discovering novel materials with unique properties. Combinatorial chemistry and high-throughput screening are powerful strategies for systematically exploring these possibilities and elucidating new structure-function relationships.

Combinatorial synthesis allows for the rapid generation of large libraries of related compounds by systematically varying the building blocks. soton.ac.ukpbworks.com This approach has been successfully applied to create libraries of azo dyes, enabling the efficient exploration of how different substituents on the aromatic rings affect the compound's color and other properties. researchgate.netsoton.ac.uk The use of solid-phase synthesis and parallel synthetic techniques can further streamline the creation of these compound libraries. soton.ac.uk

High-throughput screening methods are then used to rapidly assess the properties of the compounds in the library. This can include screening for specific biological activities, such as antifungal properties, or for desired material characteristics. nih.gov For example, a high-throughput screening assay for Aspergillus fumigatus was developed to identify novel antifungal agents by detecting cell lysis. nih.gov The combination of combinatorial synthesis and high-throughput screening provides a powerful engine for innovation in the field of azo-bis-acetamide compounds.

Investigation into Bio-Inspired Materials Science and Bioconjugation Strategies

Nature often provides elegant solutions to complex problems, and the field of materials science is increasingly looking to biology for inspiration. asu.edu For azo-bis-acetamide compounds, bio-inspired approaches and bioconjugation strategies are opening up new avenues for creating advanced materials with novel functionalities.

The core principle of bio-inspired materials science is to mimic the way nature uses complex three-dimensional structures to control the properties of active sites, such as the metal centers in proteins. asu.edu By immobilizing azo-bis-acetamide compounds onto specifically designed scaffolds, it may be possible to precisely control their electronic and photochemical properties.

Bioconjugation, the process of linking molecules to biological macromolecules, offers a way to create hybrid materials with the specific recognition and self-assembly properties of biological systems. Azo compounds have been investigated for their potential in drug delivery systems, where they can be designed to release a therapeutic agent in response to specific biological stimuli. nih.gov Furthermore, the development of multifunctional nanoparticles functionalized with azo dyes demonstrates the potential for creating sophisticated sensors for biological environments. rsc.org For instance, upconversion nanoparticles coated with a hypoxia-sensitive azo dye can act as near-infrared excitable sensors. rsc.org

Recycling and Degradation Strategies for End-of-Life Management of Azodi-Phenylenes in Materials

The increasing use of azo compounds in various materials necessitates the development of effective strategies for their end-of-life management. Research into recycling and degradation methods is crucial for ensuring the long-term sustainability of these materials.